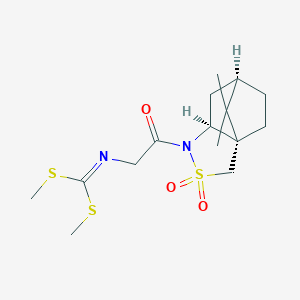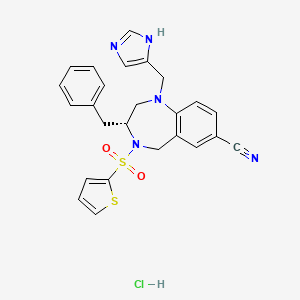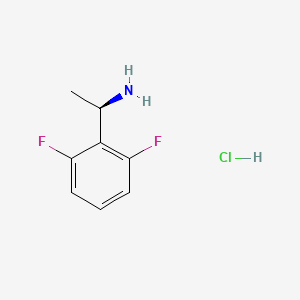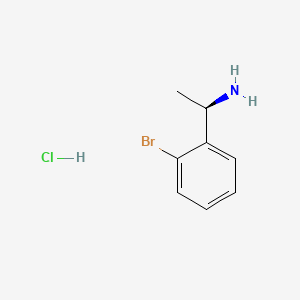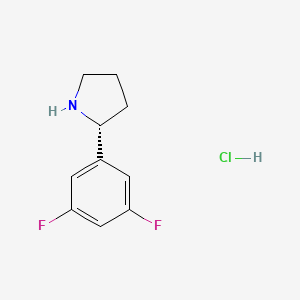
(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H12ClF2N .
Molecular Structure Analysis
The molecular structure of “®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is determined by its molecular formula, C10H12ClF2N . The molecule includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenyl group, which is a six-membered ring of carbon atoms, substituted with two fluorine atoms at the 3rd and 5th positions.Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” include its molecular weight, which is 219.6587864 . Other properties such as melting point, boiling point, and density are not specified in the available sources.Scientific Research Applications
Pyrrolidine in Drug Discovery
The pyrrolidine ring, including derivatives such as "(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride", is highly regarded in the medicinal chemistry community for several reasons. Firstly, its saturated nature, attributed to sp^3-hybridization, allows for efficient exploration of the pharmacophore space. Secondly, the stereochemistry introduced by the pyrrolidine scaffold contributes significantly to the molecule's three-dimensional profile, enhancing its interaction with biological targets. The concept of "pseudorotation" associated with the non-planarity of the ring further increases the three-dimensional coverage of molecules, making them more versatile in drug design (Li Petri et al., 2021).
properties
IUPAC Name |
(2R)-2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQBQBSZWTLJM-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

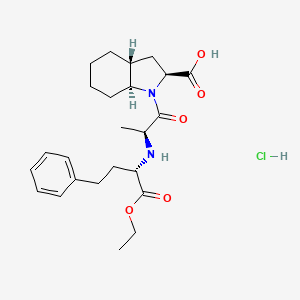
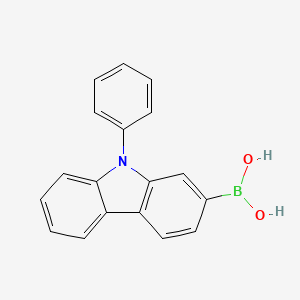
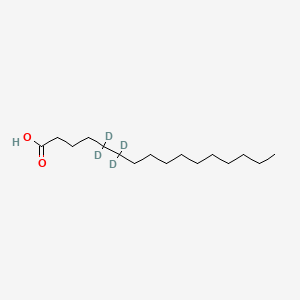
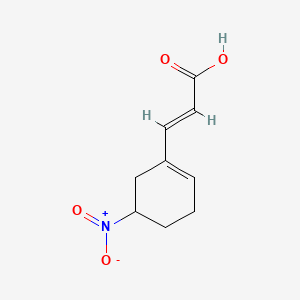
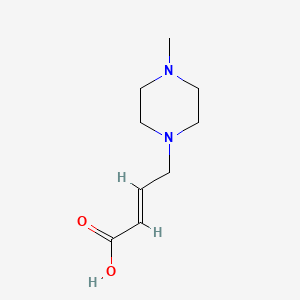

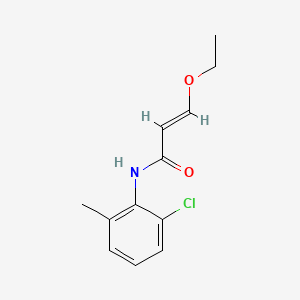

![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
